Sulfurocyanidic acid--barium (1/1)

Description

Sulfurocyanidic acid--barium (1/1) is a barium-containing compound hypothesized to involve a 1:1 stoichiometric ratio between sulfurocyanidic acid (HSCN, thiocyanic acid) and barium. This compound is likely utilized in specialized chemical synthesis or analytical processes, though its precise applications require further validation from proprietary or restricted sources .

Properties

CAS No. |

304676-17-3 |

|---|---|

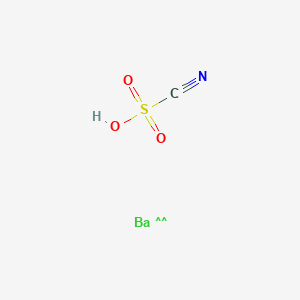

Molecular Formula |

CHBaNO3S |

Molecular Weight |

244.42 g/mol |

InChI |

InChI=1S/CHNO3S.Ba/c2-1-6(3,4)5;/h(H,3,4,5); |

InChI Key |

KGINNICDOZCYOA-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)S(=O)(=O)O.[Ba] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfurocyanidic acid–barium (1/1) typically involves the reaction of sulfurocyanidic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of sulfurocyanidic acid–barium (1/1) may involve large-scale reactions using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sulfurocyanidic acid–barium (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of sulfurocyanidic acid–barium (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of sulfurocyanidic acid–barium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Scientific Research Applications

Sulfurocyanidic acid–barium (1/1) has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sulfurocyanidic acid–barium (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. The compound may exert its effects through:

Molecular Targets: Binding to specific proteins, enzymes, or receptors to modulate their activity.

Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction, to produce the desired effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfurocyanidic Acid--Barium (1/1) and Related Compounds

Key Findings:

Chemical Stability :

- Barium sulfide (BaS) reacts vigorously with water, producing toxic H₂S gas , whereas Sulfurocyanidic Acid--Barium (1/1) is hypothesized to dissolve in water without gas evolution, similar to KSCN.

- Sulfuric acid’s strong acidity contrasts with the weakly acidic nature of HSCN (pKa ~ 0.9), suggesting differences in reactivity with bases or metals .

Applications: BaS is critical in manufacturing luminescent materials, while Sulfurocyanidic Acid--Barium (1/1) may serve niche roles in organic synthesis due to the thiocyanate group’s nucleophilic properties .

Analytical Characterization :

- Advanced techniques such as UV-Vis spectroscopy (used for sulfuric acid derivatives) and ion chromatography (applied in USP reagent testing) could differentiate Sulfurocyanidic Acid--Barium (1/1) from BaS or H₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.